1H-1,2,4-三唑-3-硫醇

描述

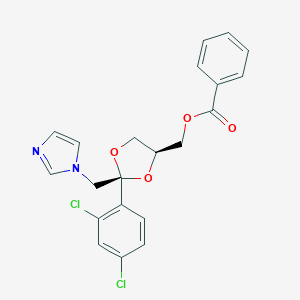

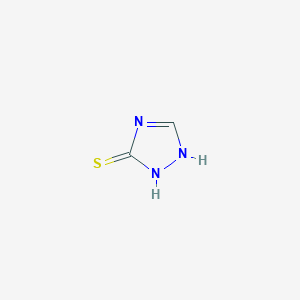

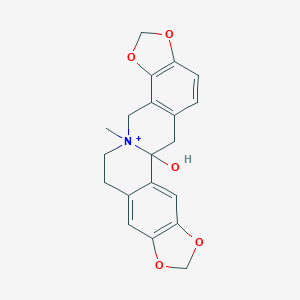

1H-1,2,4-Triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Synthesis Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . The synthesis of 1,2,4-triazole systems involves classical and “green chemistry” conditions, including ultrasound chemistry and mechanochemistry .

Molecular Structure Analysis

The molecular structure of 1H-1,2,4-Triazole-3-thiol is represented by the SMILES string Sc1nc[nH]n1 . Its empirical formula is C2H3N3S, and it has a molecular weight of 101.13 .

Chemical Reactions Analysis

1H-1,2,4-Triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Physical And Chemical Properties Analysis

1H-1,2,4-Triazole-3-thiol has a melting point of 221-224 °C (lit.) . It is soluble in water up to 50 g/L .

科学研究应用

Biomedical Applications Antiproliferative Agents

1H-1,2,4-Triazole-3-thiol derivatives have been explored for their antiproliferative properties against various cancer cell lines. For instance, compounds with a 1H-1,2,4-triazole moiety have shown potent activity in MTT assays against MV4-11 cells .

Organic Synthesis Click Chemistry

The “click chemistry” approach utilizes 1H-1,2,4-Triazole-3-thiol derivatives to prepare a series of compounds for potential use in organic synthesis and drug discovery .

Sensor Technology DNA Marker Detection

This compound has been used to design surface-enhanced Raman scattering (SERS) based probes for fast and accurate detection of DNA markers, showcasing its application in sensor technology .

Catalysis Magnetic Nanoparticle Functionalization

Functionalized with 1H-1,2,4-triazole-3-thiol, magnetic nanoparticles (MNPs) have been used as catalysts in various chemical reactions, enhancing reaction efficiency and selectivity .

Environmental Science Wastewater Treatment

MNPs functionalized with 1H-1,2,4-triazole-3-thiol have applications in wastewater treatments, aiding in the removal of contaminants and improving water quality .

Material Science Magnetic Data Storage

The compound’s functionalization on MNPs has been investigated for use in magnetic data storage devices due to its magnetic properties .

作用机制

Target of Action

1H-1,2,4-Triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand . It is capable of binding in the biological system with a variety of enzymes and receptors . It has been used in the design of a surface-enhanced Raman scattering-based probe for fast and accurate detection of DNA markers .

Mode of Action

The compound exhibits tautomerism in solution . Tautomers are isomers of a compound that readily interconvert by the movement of an atom or a bond in a molecule. This property allows the compound to interact with its targets in different ways, leading to a variety of effects.

Biochemical Pathways

1H-1,2,4-Triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts . This suggests that it may interact with metal ions in the body, potentially affecting metal-dependent biochemical pathways.

Pharmacokinetics

It is soluble in water , which suggests that it may have good bioavailability. It undergoes regioselective S-alkylation to form a series of S-substituted derivatives , indicating that it may be metabolized in the body

Result of Action

Triazole compounds, in general, have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Action Environment

The action, efficacy, and stability of 1H-1,2,4-Triazole-3-thiol can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Its tautomeric property may also be influenced by the pH of the environment.

安全和危害

1H-1,2,4-Triazole-3-thiol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation and is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

属性

IUPAC Name |

1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBBKYQYNPNMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062894 | |

| Record name | 1,2,4-Triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazole-3-thiol | |

CAS RN |

3179-31-5 | |

| Record name | 3-Mercapto-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Triazole-3-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUS62L885R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1H-1,2,4-Triazole-3-thiol?

A1: 1H-1,2,4-Triazole-3-thiol has the molecular formula C2H3N3S and a molecular weight of 101.13 g/mol. []

Q2: Which spectroscopic techniques are commonly used to characterize 1H-1,2,4-Triazole-3-thiol?

A2: Commonly employed techniques include Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. These methods provide insights into the compound's vibrational frequencies, electronic transitions, and structural features. [, ]

Q3: What are the typical spectral features observed in the IR spectrum of 1H-1,2,4-Triazole-3-thiol?

A3: The IR spectrum of 1H-1,2,4-Triazole-3-thiol exhibits characteristic bands corresponding to N-H stretching, C=N stretching, C-S stretching, and ring vibrations. These distinct bands assist in identifying and confirming the presence of specific functional groups within the molecule. [, ]

Q4: How does 1H-1,2,4-Triazole-3-thiol perform as a component in blend membranes for Proton Exchange Membrane Fuel Cells (PEMFCs)?

A4: When incorporated into blend membranes containing sulfonated PEEK, 1H-1,2,4-Triazole-3-thiol demonstrates promising proton conductivity, especially at low relative humidity. This enhanced conductivity is attributed to the presence of the triazole moiety. Notably, blend membranes with a specific ratio of basic (-NH) to acidic (-SO3H) groups (1.7) exhibit superior performance, achieving a proton conductivity of 7 mS.cm-1 at 140 °C and low relative humidity. [, ]

Q5: What is the role of 1H-1,2,4-Triazole-3-thiol in the synthesis of silica hybrids?

A5: 1H-1,2,4-Triazole-3-thiol serves as a bifunctional organic precursor in the sol-gel synthesis of silica hybrids. It reacts with tetraethoxysilane (TEOS) or polymethylhydrosiloxane (PMHS), leading to the formation of Si-N and Si-S bridges within the hybrid network. These materials exhibit mesoporosity and interesting optical and magnetic properties, making them promising for various applications. [, ]

Q6: How does 1H-1,2,4-Triazole-3-thiol contribute to enhanced CO2 photoreduction in plasmonic nanocomposites?

A6: 1H-1,2,4-Triazole-3-thiol plays a crucial dual role in constructing chemically bonded plasmonic Au NPs/ZIF-67 nanocomposites for efficient CO2 photoreduction. Firstly, it acts as a capping agent, stabilizing the Au nanoparticles. Secondly, it functions as a molecular linker, facilitating the growth of the ZIF-67 structure on the Au NP surface. This chemical bonding at the interface enhances electron transfer, resulting in outstanding photocatalytic activity with a high methanol production rate under sunlight irradiation. []

Q7: How is 1H-1,2,4-Triazole-3-thiol employed in the development of electrochemical sensors?

A7: 1H-1,2,4-Triazole-3-thiol is utilized as a modifying agent for electrode surfaces, enhancing their sensitivity and selectivity towards specific analytes. For instance, modifying a glassy carbon electrode with 1H-1,2,4-Triazole-3-thiol creates a sensor capable of detecting phenol in water samples with high sensitivity. This modification significantly amplifies the anodic peak current, enabling trace-level detection of phenol. [, ]

Q8: Can 1H-1,2,4-Triazole-3-thiol be used to detect heavy metals?

A8: Research indicates that a glassy carbon electrode modified with 1H-1,2,4-Triazole-3-thiol can effectively detect trace amounts of lead ions in acetate buffer solutions. This highlights the potential of this compound in developing sensitive and selective electrochemical sensors for heavy metal detection in various matrices. []

Q9: How does 1H-1,2,4-Triazole-3-thiol coordinate with metal ions?

A9: 1H-1,2,4-Triazole-3-thiol acts as a versatile ligand, coordinating with metal ions through its nitrogen and sulfur donor atoms. It exhibits various coordination modes, including monodentate, bidentate, tridentate, and even quadridentate, leading to diverse structural architectures in metal complexes. [, ]

Q10: Can you provide examples of metal complexes involving 1H-1,2,4-Triazole-3-thiol and their potential applications?

A10: 1H-1,2,4-Triazole-3-thiol forms complexes with various metal ions, including cadmium(II), cobalt(II), nickel(II), zinc(II), copper(I), and others. These complexes exhibit interesting structural diversity and properties, such as luminescence, making them potential candidates for applications in areas like light-emitting devices or sensors. [, , ]

Q11: How is computational chemistry employed in understanding the properties of 1H-1,2,4-Triazole-3-thiol?

A11: Density Functional Theory (DFT) calculations are frequently used to optimize the molecular geometry, predict vibrational frequencies, and investigate electronic properties of 1H-1,2,4-Triazole-3-thiol. This approach aids in rationalizing experimental data and understanding the compound's behavior at a molecular level. []

Q12: Can computational methods predict the SERS enhancement of Raman reporters like 1H-1,2,4-Triazole-3-thiol?

A12: Yes, computational studies have shown a correlation between theoretically calculated enhancement factors and experimental observations for SERS. This suggests the potential of using computational methods to predict the sensitivity of different Raman reporters, including 1H-1,2,4-Triazole-3-thiol, in SERS applications. []

Q13: Does 1H-1,2,4-Triazole-3-thiol exhibit any biological activity?

A13: Derivatives of 1H-1,2,4-Triazole-3-thiol have shown promising antimicrobial and antioxidant activities in vitro. These findings suggest the potential of this scaffold for developing novel therapeutic agents. []

Q14: What is the role of 1H-1,2,4-Triazole-3-thiol in boron neutron capture therapy research?

A14: Boronated 1H-1,2,4-Triazole-3-thiol (B-TZT) has been investigated for its potential in boron neutron capture therapy for malignant melanoma. Studies in mice have shown promising tumor uptake and retention of B-TZT, suggesting its potential as a boron delivery agent for this therapeutic approach. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)

![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)

![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)

![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)

![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)